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molecular formula C7H12N4O B1516976 2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1152841-77-4

2-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No. B1516976
M. Wt: 168.2 g/mol
InChI Key: AURGRUDLXONNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426408B2

Procedure details

A solution of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (870 mg, 4.39 mmol) in methanol (22 ml) was evacuated/purged with nitrogen and treated with Pd on carbon (87 mg, 0.082 mmol). The resulting black suspension was evacuated/purged with a hydrogen balloon and stirred under the hydrogen overnight when the mixture was filtered through celite with methanol washes. The filtrate was concentrated to give the product.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
87 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[N:6]1>CO.[Pd]>[NH2:10][C:8]1[CH:7]=[N:6][N:5]([CH2:4][C:3]([N:2]([CH3:14])[CH3:1])=[O:13])[CH:9]=1

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
CN(C(CN1N=CC(=C1)[N+](=O)[O-])=O)C
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
87 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under the hydrogen overnight when the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting black suspension was evacuated/purged with a hydrogen balloon
FILTRATION
Type
FILTRATION
Details
was filtered through celite with methanol washes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=NN(C1)CC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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